(R)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine
(R)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine
Intermediate in the production of (R)-Cetirizine
Brand Name:
Vulcanchem
CAS No.:
300543-56-0
VCID:
VC0192777
InChI:
InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/t17-/m1/s1
SMILES:
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Molecular Formula:
C17H19ClN2
Molecular Weight:
286.8 g/mol
(R)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine
CAS No.: 300543-56-0
Impurities
VCID: VC0192777
Molecular Formula: C17H19ClN2
Molecular Weight: 286.8 g/mol
Purity: > 95%
CAS No. | 300543-56-0 |
---|---|
Product Name | (R)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine |
Molecular Formula | C17H19ClN2 |
Molecular Weight | 286.8 g/mol |
IUPAC Name | 1-[(R)-(4-chlorophenyl)-phenylmethyl]piperazine |
Standard InChI | InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/t17-/m1/s1 |
Standard InChIKey | UZKBSZSTDQSMDR-QGZVFWFLSA-N |
Isomeric SMILES | C1CN(CCN1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
SMILES | C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES | C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Appearance | Off-White Solid |
Melting Point | 201-203°C |
Description | Intermediate in the production of (R)-Cetirizine |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | (-)-1-[(4-Chlorophenyl)phenylmethyl]piperazine; (R)-1-(p-Chlorobenzhydryl)piperazine; |
PubChem Compound | 668697 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume